4-tert-butyl-N-[2-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide
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Overview
Description
4-TERT-BUTYL-N-[2-({[(2-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE is a complex organic compound that features a benzamide core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-TERT-BUTYL-N-[2-({[(2-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE typically involves multiple steps, including the formation of the benzothiazole ring, introduction of the fluorophenyl group, and subsequent functionalization to attach the carbamoyl and sulfanyl groups. Common synthetic methods include:
Suzuki–Miyaura coupling: This method is often used to form carbon-carbon bonds between the benzothiazole and fluorophenyl groups.
Amidation reactions: These are used to introduce the benzamide functionality.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors and continuous flow systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
4-TERT-BUTYL-N-[2-({[(2-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of sulfoxides or sulfones.
Reduction: This can reduce the carbonyl groups to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride for reduction reactions.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce alcohols.
Scientific Research Applications
4-TERT-BUTYL-N-[2-({[(2-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for developing new drugs, particularly those targeting specific enzymes or receptors.
Material Science: Its unique structure makes it suitable for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of small molecules with biological macromolecules.
Mechanism of Action
The mechanism of action of 4-TERT-BUTYL-N-[2-({[(2-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE depends on its specific application. In medicinal chemistry, it might act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would be specific to the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-TERT-BUTYL-N-[2-({[(2-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE
- 4-TERT-BUTYL-N-[2-({[(2-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE
Uniqueness
The presence of the fluorophenyl group in 4-TERT-BUTYL-N-[2-({[(2-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE imparts unique electronic properties that can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different halogen substitutions .
Properties
Molecular Formula |
C26H24FN3O2S2 |
---|---|
Molecular Weight |
493.6 g/mol |
IUPAC Name |
4-tert-butyl-N-[2-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]benzamide |
InChI |
InChI=1S/C26H24FN3O2S2/c1-26(2,3)17-10-8-16(9-11-17)24(32)28-18-12-13-21-22(14-18)34-25(30-21)33-15-23(31)29-20-7-5-4-6-19(20)27/h4-14H,15H2,1-3H3,(H,28,32)(H,29,31) |
InChI Key |
NJZYLRPUSQCZLM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC(=O)NC4=CC=CC=C4F |
Origin of Product |
United States |
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